Finafloxacin hydrochloride - 209342-41-6

Finafloxacin hydrochloride

Catalog Number: EVT-344007
CAS Number: 209342-41-6
Molecular Formula: C20H20ClFN4O4
Molecular Weight: 434.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.
Price:

Product Introduction

Description

Finafloxacin hydrochloride is a novel fluoroquinolone antibiotic that has garnered attention due to its unique property of exhibiting enhanced antimicrobial efficacy in acidic environments. This characteristic is particularly beneficial for treating infections where the local pH is low, such as urinary tract infections (UTIs), Helicobacter pylori infections, and infections within acidic intracellular compartments578. The development of finafloxacin by MerLion Pharmaceuticals and its recent approval for the treatment of acute otitis externa under the brand name Xtoro™ by Alcon, a division of Novartis, marks a significant milestone in the field of antimicrobial therapy8.

Mechanism of Action

Finafloxacin's mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. What sets finafloxacin apart is its increased potency at acidic pH levels, where it demonstrates lower minimum inhibitory concentrations (MICs) compared to neutral pH. This pH-dependent activity is attributed to its 8-cyano-substituted fluoroquinolone structure, which allows it to maintain or even enhance its antibacterial activity under acidic conditions, unlike other fluoroquinolones whose efficacy typically decreases in such environments27. Studies have shown that finafloxacin's MICs are lower by a factor of 2-256 at pH 5.8 compared to other fluoroquinolones, and its activity is not significantly affected by common fluoroquinolone resistance mechanisms4.

Applications in Various Fields

Helicobacter pylori Infection

Finafloxacin has shown high efficacy against Helicobacter pylori isolates, particularly at pH 5.0, which is lower than the pH typically found in the gastric environment where H. pylori resides. The antibiotic demonstrated superior antimicrobial efficacy compared to levofloxacin and moxifloxacin, with lower MIC values at pH 5.0 for a significant proportion of strains tested. This suggests a potential use for finafloxacin in the treatment of H. pylori infection, which is often associated with peptic ulcers and gastric cancer1.

Staphylococcus aureus and Listeria monocytogenes

Finafloxacin's activity against extracellular and intracellular pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Listeria monocytogenes has been studied. It was found to be more effective than ciprofloxacin, particularly in acidic environments, which is relevant for infections that may occur within phagolysosomes of macrophages. The drug also showed enhanced intracellular activity towards phagocytized Legionella pneumophila, a pathogen that thrives in acidic intracellular compartments2.

Urinary Tract Infections

The novel fluoroquinolone has been evaluated for the treatment of urinary tract infections, where its efficacy is enhanced in the acidic environment of urine. Finafloxacin has demonstrated a broad antibacterial spectrum, efficient pharmacokinetic absorption, and extensive tissue distribution, making it a promising candidate for treating UTIs. Clinical studies have shown that finafloxacin has a good safety and tolerability profile when administered orally or intravenously56.

Acinetobacter baumannii Infections

Finafloxacin has also been compared to ciprofloxacin for its activity against Acinetobacter baumannii, a pathogen known for its multidrug resistance and association with hospital-acquired infections. The study revealed that finafloxacin exhibited superior activity under acidic conditions and comparable activity at neutral pH, suggesting its potential as a new antimicrobial agent for treating A. baumannii infections, particularly in acidic body compartments9.

Q Fever

In a mouse model of Q fever, caused by Coxiella burnetii, finafloxacin was evaluated for its efficacy in reducing clinical signs of infection and pathology. While it did not significantly reduce bacterial colonization compared to doxycycline or ciprofloxacin, finafloxacin treatment was associated with reduced tissue damage, indicating its potential benefit in managing the inflammatory response during infection10.

Properties

CAS Number

209342-41-6

Product Name

Finafloxacin hydrochloride

IUPAC Name

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C20H20ClFN4O4

Molecular Weight

434.8 g/mol

InChI

InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1

InChI Key

CQMSQUOHWYYEKM-MOGJOVFKSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl

Synonyms

8-Cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Hydrochloride;

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.